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Compound of Interest

Compound Name: 1-lodo-2-methoxyethane

Cat. No.: B1294300

Introduction

1-lodo-2-methoxyethane is a valuable haloether that serves as a potent alkylating agent in a
wide array of organic transformations. Its utility lies in the introduction of the 2-methoxyethyl
moiety onto various nucleophilic substrates, a common structural motif in pharmaceuticals and
other functional materials. The high reactivity of the carbon-iodine bond, where iodide is an
excellent leaving group, facilitates nucleophilic substitution reactions with a broad range of
heteroatom and carbon nucleophiles.[1] This document provides detailed application notes and
experimental protocols for the use of 1-iodo-2-methoxyethane in N-, O-, C-, and S-alkylation
reactions, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

1-lodo-2-methoxyethane is a colorless to light yellow liquid.[2] It is soluble in common organic
solvents but has limited solubility in water. Due to the presence of the iodine atom, it is
sensitive to light and should be stored in a dark place under an inert atmosphere, preferably in
a freezer at temperatures below -20°C.[3]

Safety Precautions: 1-lodo-2-methoxyethane is flammable and should be handled in a well-
ventilated fume hood. Appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin
and eyes.[2]
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Applications in Organic Synthesis

1-lodo-2-methoxyethane is a versatile reagent for the introduction of the 2-methoxyethyl
group via nucleophilic substitution reactions. The general transformation is depicted below:
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Caption: General scheme of nucleophilic substitution using 1-iodo-2-methoxyethane.

N-Alkylation of Amines

The introduction of a 2-methoxyethyl group to a nitrogen atom is a crucial transformation in the
synthesis of many biologically active compounds. 1-lodo-2-methoxyethane is an effective
reagent for the N-alkylation of primary and secondary amines, as well as other nitrogen-
containing heterocycles. The reaction typically proceeds via an SN2 mechanism and often
requires a base to neutralize the hydroiodic acid formed as a byproduct.

Table 1: Representative N-Alkylation Reactions

Substrate Temperatur  Reaction .

Base Solvent . Yield (%)
Example e (°C) Time (h)
Aniline K2COs Acetonitrile Reflux 12 ~85-95
Morpholine K2COs3 DMF 80 8 ~90-98
Indole NaH THF 60 6 ~80-90

Experimental Protocol: N-Alkylation of Aniline
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e To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
e Add 1-iodo-2-methoxyethane (1.2 eq) to the suspension.

» Heat the reaction mixture to reflux and stir for 12 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford N-(2-methoxyethyl)aniline.
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Caption: Workflow for the N-alkylation of amines.

O-Alkylation of Alcohols and Phenols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. 1-
lodo-2-methoxyethane can be used to introduce the 2-methoxyethyl ether moiety to a variety
of hydroxyl-containing compounds, including alcohols and phenols. The reaction involves the
deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide,
which then acts as a nucleophile.

Table 2: Representative O-Alkylation Reactions
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Substrate

Temperatur

Reaction

Base Solvent . Yield (%)
Example e (°C) Time (h)
Phenol K2COs Acetone Reflux 10 ~90-98
4-Nitrophenol  NaH DMF 60 5 ~85-95
Benzyl

NaH THF Reflux 8 ~80-90
alcohol

Experimental Protocol: O-Alkylation of Phenol

e To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

e Add 1-iodo-2-methoxyethane (1.1 eq) to the mixture.

» Heat the reaction mixture to reflux and stir for 10 hours, monitoring the progress by TLC.

o Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

» Remove the solvent under reduced pressure.

 Dissolve the residue in diethyl ether and wash with a 1M NaOH solution, followed by water

and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-

methoxyethyl phenyl ether.

C-Alkylation of Active Methylene Compounds

Carbon-carbon bond formation is a cornerstone of organic synthesis. 1-lodo-2-

methoxyethane can be employed to alkylate carbanions generated from active methylene

compounds, such as [3-ketoesters and malonic esters.[4] The reaction proceeds via an SN2

pathway and is a powerful tool for building molecular complexity.

Table 3: Representative C-Alkylation Reactions
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Substrate Temperatur  Reaction .
Base Solvent . Yield (%)
Example e (°C) Time (h)
Diethyl
NaOEt Ethanol Reflux 12 ~70-85
malonate
Ethyl
NaH THF 50 6 ~75-90
acetoacetate
1,3-
Cyclohexane K2COs3 DMF 70 8 ~65-80
dione

Experimental Protocol: C-Alkylation of Diethyl Malonate

 In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium
ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol at 0°C.

» To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C and stir for
30 minutes at room temperature to ensure complete enolate formation.

e Add 1-iodo-2-methoxyethane (1.0 eq) and heat the reaction mixture to reflux for 12 hours.
e Monitor the reaction by GC-MS or TLC.

» After completion, cool the mixture and neutralize with dilute hydrochloric acid.

+ Remove the ethanol under reduced pressure and extract the residue with diethyl ether.

o Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the product by fractional distillation under reduced pressure to obtain diethyl 2-(2-
methoxyethyl)malonate.
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Caption: Logical relationship in C-alkylation reactions.

S-Alkylation of Thiols

The formation of thioethers is an important transformation in medicinal chemistry and materials
science. 1-lodo-2-methoxyethane readily reacts with thiols in the presence of a base to yield
2-methoxyethyl sulfides. This reaction is generally high-yielding and proceeds under mild
conditions.[5]

Table 4: Representative S-Alkylation Reactions
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Substrate Temperatur  Reaction .

Base Solvent . Yield (%)
Example e (°C) Time (h)
Thiophenol K2COs DMF 25 2 >95
Benzyl

NaOH Ethanol Reflux 4 ~90-98
mercaptan
Cysteine

o DIPEA CH2Cl2 25 6 ~85-95

derivative

Experimental Protocol: S-Alkylation of Thiophenol

e To a solution of thiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

 Stir the mixture at room temperature for 15 minutes to form the thiophenoxide.

e Add 1l-iodo-2-methoxyethane (1.1 eq) to the reaction mixture.

o Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

o Upon completion, pour the reaction mixture into water and extract with diethyl ether.

» Wash the combined organic layers with water and brine.

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford 2-methoxyethyl phenyl sulfide.

Conclusion

1-lodo-2-methoxyethane is a highly effective and versatile reagent for the introduction of the

2-methoxyethyl group onto a variety of nucleophilic centers. The protocols outlined in this

document provide a foundation for its application in N-, O-, C-, and S-alkylation reactions. The

mild reaction conditions and generally high yields make it an attractive building block in the

synthesis of complex organic molecules for pharmaceutical and materials science applications.

As with any alkylating agent, careful optimization of reaction conditions is recommended to

achieve the desired outcome for specific substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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